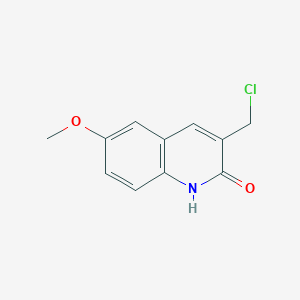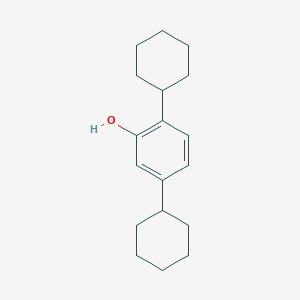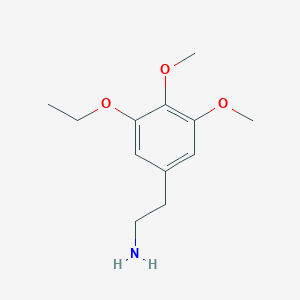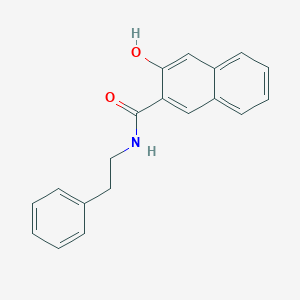![molecular formula C8H10O3 B1661434 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 90989-09-6](/img/structure/B1661434.png)
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Vue d'ensemble
Description
The compound with the chemical formula “6,7-Dimethyl-3-oxabicyclo[32It belongs to the class of cyclic anhydrides and is widely used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Camphorquinone can be synthesized through several synthetic routes. One common method involves the oxidation of camphor using reagents such as nitric acid or chromic acid. The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale oxidation processes with stringent quality control measures to produce high-purity camphorquinone.
Analyse Des Réactions Chimiques
Camphorquinone undergoes various types of chemical reactions, including:
Oxidation: Camphorquinone can be further oxidized to produce different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert camphorquinone into camphor or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Camphorquinone can undergo substitution reactions where one or more of its functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield camphoric acid, while reduction may produce camphor.
Applications De Recherche Scientifique
Camphorquinone has numerous applications in scientific research, including:
Chemistry: It is used as a photoinitiator in polymer chemistry, particularly in the production of dental materials and adhesives.
Biology: Camphorquinone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the synthesis of various pharmaceuticals and as a component in drug delivery systems.
Industry: Camphorquinone is utilized in the production of coatings, adhesives, and other industrial materials due to its unique chemical properties
Mécanisme D'action
The mechanism by which camphorquinone exerts its effects involves its ability to generate free radicals upon exposure to light. These free radicals initiate polymerization reactions, making camphorquinone an effective photoinitiator. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Camphorquinone can be compared with other cyclic anhydrides and photoinitiators. Similar compounds include benzoin methyl ether and benzoin ethyl ether, which are also used as photoinitiators in polymer chemistry. camphorquinone is unique due to its specific structure and reactivity, making it particularly effective in certain applications such as dental materials and adhesives.
Propriétés
IUPAC Name |
6,7-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-4(2)6-5(3)7(9)11-8(6)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXXQXCWRNTCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C1C(=O)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232248 | |
| Record name | 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90989-09-6 | |
| Record name | 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90989-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


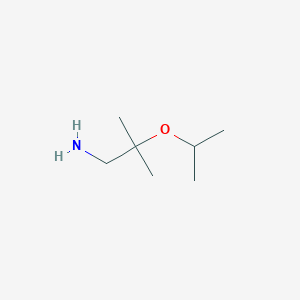
![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-furylmethyl)acetamide](/img/structure/B1661354.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1661358.png)
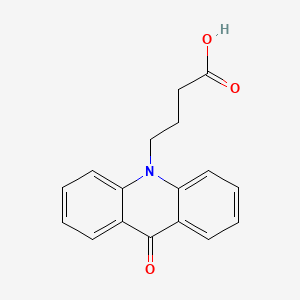

![(8R)-8-benzyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1661363.png)
![2-{[(Butan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B1661364.png)
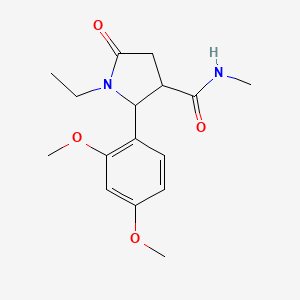
![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, ethyl ester](/img/structure/B1661367.png)
